![molecular formula C29H34N2 B13577986 2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole](/img/structure/B13577986.png)
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole is a complex organic compound characterized by its unique structure, which includes a benzodiazole core substituted with various alkyl and phenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole core, followed by the introduction of the substituent groups through various organic reactions such as Friedel-Crafts alkylation and nucleophilic substitution. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production.
Análisis De Reacciones Químicas
Types of Reactions
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent choice, and catalyst presence are critical to achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Aplicaciones Científicas De Investigación
2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a pharmacophore in the design of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its structural properties.
Mecanismo De Acción
The mechanism of action of 2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other benzodiazole derivatives with different substituent groups. Examples include:
- 2-{1-[4-(methyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole
- 2-{1-[4-(ethyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole
Uniqueness
The uniqueness of 2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1-{[4-(propan-2-yl)phenyl]methyl}-1H-1,3-benzodiazole lies in its specific substituent groups, which confer distinct chemical and biological properties. These properties make it a valuable compound for research and development in various scientific fields.
Propiedades
Fórmula molecular |
C29H34N2 |
|---|---|
Peso molecular |
410.6 g/mol |
Nombre IUPAC |
2-[1-[4-(2-methylpropyl)phenyl]ethyl]-1-[(4-propan-2-ylphenyl)methyl]benzimidazole |
InChI |
InChI=1S/C29H34N2/c1-20(2)18-23-10-16-26(17-11-23)22(5)29-30-27-8-6-7-9-28(27)31(29)19-24-12-14-25(15-13-24)21(3)4/h6-17,20-22H,18-19H2,1-5H3 |
Clave InChI |
VRKPPYREGYAYQJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


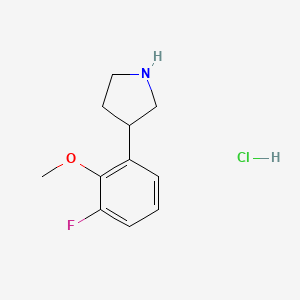
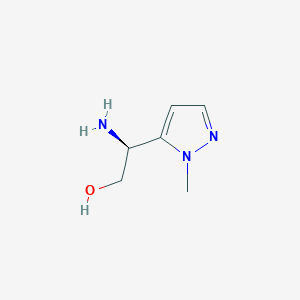
![Potassium trifluoro({[4-(methoxymethyl)oxan-4-yl]methyl})boranuide](/img/structure/B13577910.png)
![5-({[(Furan-2-yl)methyl]amino}methyl)furan-2-carboxylicacidhydrochloride](/img/structure/B13577913.png)
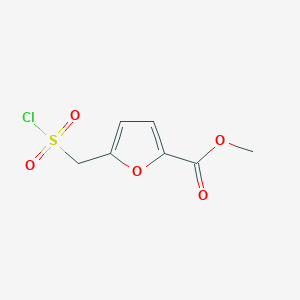
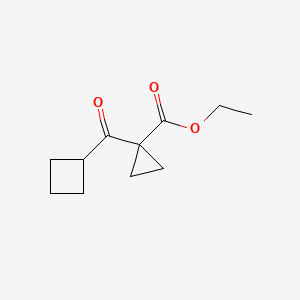
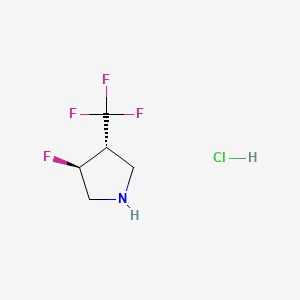
![tert-butylN-[(1s,3s)-3-(cyclopentylsulfamoyl)cyclobutyl]carbamate](/img/structure/B13577933.png)
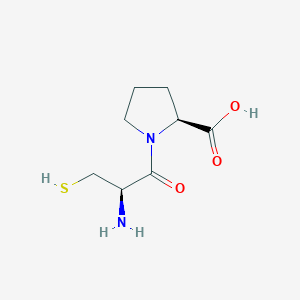
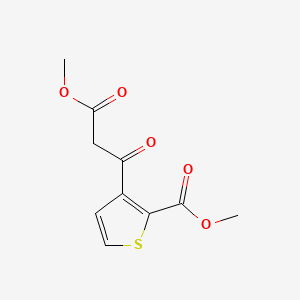

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B13577967.png)
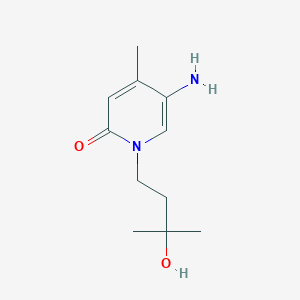
![Tert-butyl N-[2-hydroxy-2-(2-methylphenyl)ethyl]carbamate](/img/structure/B13577994.png)
